N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
Description
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines a piperazine ring, an acenaphthylene moiety, and a carboxamide group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-22-15-28(13-12-26-22)25(31)19-6-4-16(5-7-19)14-27-24(30)21-11-10-18-9-8-17-2-1-3-20(21)23(17)18/h1-7,10-11H,8-9,12-15H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDROICYJGENKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=C(C=C4)C(=O)N5CCNC(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of piperazine with an appropriate acylating agent to introduce the 3-oxopiperazine-1-carbonyl group.
Synthesis of the acenaphthylene intermediate: This step involves the functionalization of acenaphthylene to introduce the carboxamide group at the 5-position.
Coupling reaction: The final step involves coupling the piperazine intermediate with the acenaphthylene intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or mechanical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide can be compared with other compounds that feature similar structural motifs, such as:
This compound analogs: These compounds may have slight variations in their structure, such as different substituents on the aromatic rings or modifications to the piperazine ring.
Other acenaphthylene derivatives: Compounds that contain the acenaphthylene moiety but differ in other parts of their structure.
Piperazine derivatives: Compounds that feature the piperazine ring but have different functional groups attached.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
